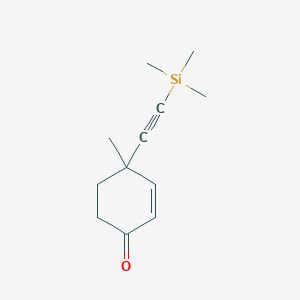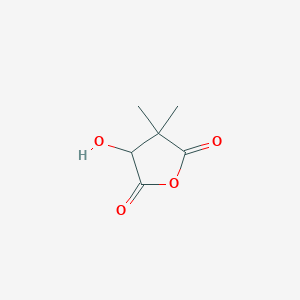
1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate is a compound belonging to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the benzyl and methyl groups, along with the amino and dicarboxylate functionalities, makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and benzyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and functional molecules.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methylpyrazole: A structurally related compound with similar reactivity.
1-Benzyl-3-methylpyrazole: Another related compound with a benzyl group at the nitrogen position.
5-Amino-3-methylpyrazole-1-carboxylate: A compound with similar functional groups but different substitution patterns.
Uniqueness: 1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate is unique due to the presence of both benzyl and methyl groups, along with the amino and dicarboxylate functionalities. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H13N3O4 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
1-O-benzyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-19-12(17)10-7-11(14)16(15-10)13(18)20-8-9-5-3-2-4-6-9/h2-7H,8,14H2,1H3 |
InChI-Schlüssel |
FAXUCNVYCKTNQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=C1)N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(5-Thiophen-2-ylimidazo[4,5-b]pyrazin-3-yl)methyl]phenol](/img/structure/B8514834.png)






